molecular formula C8H4ClN3O2 B11894699 2-Chloro-3-nitro-1,5-naphthyridine CAS No. 74919-33-8

2-Chloro-3-nitro-1,5-naphthyridine

Cat. No.: B11894699
CAS No.: 74919-33-8
M. Wt: 209.59 g/mol
InChI Key: SFKCHWCGYMDITM-UHFFFAOYSA-N
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Description

2-Chloro-3-nitro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing nitrogen atoms. The presence of both chloro and nitro substituents on the naphthyridine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitro-1,5-naphthyridine typically involves the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents. One common method includes the use of hexafluoroacetylacetone and montmorillonite K10 as a catalyst, yielding the desired naphthyridine derivative as a yellowish solid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-nitro-1,5-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions:

    Substitution: Alkyl halides and bases are commonly used for substitution reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

Major Products:

    Substitution Products: N-alkyl substituted naphthyridines.

    Reduction Products: Amino derivatives of naphthyridine.

Scientific Research Applications

2-Chloro-3-nitro-1,5-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitro-1,5-naphthyridine is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to various biological effects. The chloro group can also participate in covalent binding with nucleophilic sites in biomolecules, further contributing to its activity.

Comparison with Similar Compounds

  • 2-Chloro-3-nitro-1,8-naphthyridine
  • 2-Chloro-3-nitroquinoline
  • 2-Chloro-3-nitropyridine

Comparison: 2-Chloro-3-nitro-1,5-naphthyridine is unique due to its specific ring structure and the position of the chloro and nitro groups. Compared to its analogs, it exhibits distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-3-nitro-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-8-7(12(13)14)4-6-5(11-8)2-1-3-10-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKCHWCGYMDITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2N=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503681
Record name 2-Chloro-3-nitro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74919-33-8
Record name 2-Chloro-3-nitro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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